4-(4-Methanesulfonylphenoxy)aniline
CAS No.: 284462-84-6
Cat. No.: VC2094845
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284462-84-6 |
|---|---|
| Molecular Formula | C13H13NO3S |
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | 4-(4-methylsulfonylphenoxy)aniline |
| Standard InChI | InChI=1S/C13H13NO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 |
| Standard InChI Key | YLPRHFLWIYEAGT-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structure
4-(4-Methanesulfonylphenoxy)aniline is an organic compound characterized by its unique structure containing both aniline and methanesulfonyl functional groups connected through a phenoxy linkage. The compound features a primary amine group (-NH₂) at the para position of one phenyl ring and a methanesulfonyl group (-SO₂CH₃) at the para position of the second phenyl ring, with the two rings connected via an oxygen atom.
Basic Chemical Information
The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| Chemical Name | 4-(4-Methanesulfonylphenoxy)aniline |
| CAS Registry Number | 284462-84-6 |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
The structure consists of an aniline moiety linked to a methanesulfonylphenyl group through an ether bond, creating a diaryl ether skeleton that serves as a common structural motif in many biologically active compounds .
Physical and Chemical Properties
The physical and chemical properties of 4-(4-Methanesulfonylphenoxy)aniline can be inferred from structurally similar compounds, such as 4-phenoxyaniline and other diaryl ether derivatives.
Physical State and Appearance
Based on similar compounds like 4-phenoxyaniline, 4-(4-Methanesulfonylphenoxy)aniline likely exists as a crystalline solid at room temperature, possibly with a pale color characteristic of many aromatic amines .
Solubility Profile
The compound likely exhibits limited water solubility due to its aromatic character, but the presence of the methanesulfonyl group may enhance its solubility in polar organic solvents compared to unsubstituted diaryl ethers. The amine group contributes to potential hydrogen bonding, which would affect its solubility profile in various solvents.
Stability and Reactivity
The compound contains several reactive functional groups:
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The primary amine is susceptible to oxidation and can participate in various reactions including acylation, alkylation, and condensation reactions
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The methanesulfonyl group provides potential for hydrogen bonding and serves as an electron-withdrawing substituent
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The phenoxy linkage is generally stable under neutral conditions but may be susceptible to cleavage under strongly basic or acidic conditions
Applications and Research Significance
Medicinal Chemistry Applications
4-(4-Methanesulfonylphenoxy)aniline has structural similarities to compounds used in pharmaceutical research, particularly those developed as enzyme inhibitors and receptor modulators.
Structure-Activity Relationship Considerations
The compound's structure combines several pharmacophoric elements:
These features make it a potentially interesting compound for medicinal chemistry research and development of bioactive molecules.
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the properties and potential applications of 4-(4-Methanesulfonylphenoxy)aniline.
Comparison with 4-Phenoxyaniline
4-Phenoxyaniline (CAS: 139-59-3) is a simpler analogue lacking the methanesulfonyl group.
| Property | 4-Phenoxyaniline | 4-(4-Methanesulfonylphenoxy)aniline |
|---|---|---|
| Molecular Weight | 185.222 g/mol | 263.31 g/mol |
| Melting Point | 82-84°C | Not reported |
| Water Solubility | 1g/L at 20°C | Likely lower due to methanesulfonyl group |
| LogP | Not reported | Likely lower than 4-phenoxyaniline |
4-Phenoxyaniline has been reported to have potential carcinogenic effects and is toxic to aquatic organisms, suggesting that similar caution should be applied with 4-(4-Methanesulfonylphenoxy)aniline .
Comparison with 4-(4-(Trifluoromethoxy)phenoxy)aniline
4-(4-(Trifluoromethoxy)phenoxy)aniline (CAS: 58119-51-0) represents another structural analogue with a trifluoromethoxy group in place of the methanesulfonyl group.
| Property | 4-(4-(Trifluoromethoxy)phenoxy)aniline | 4-(4-Methanesulfonylphenoxy)aniline |
|---|---|---|
| Molecular Weight | 269.219 g/mol | 263.31 g/mol |
| LogP | 4.54090 | Likely lower (more hydrophilic) |
| PSA | 44.48000 | Likely higher due to SO₂ group |
Current Research and Future Directions
The diaryl ether scaffold present in 4-(4-Methanesulfonylphenoxy)aniline continues to attract interest in medicinal chemistry research. Recent developments in the field of 4-aniline derivatives include:
Drug Discovery Applications
Research on structurally similar compounds has focused on their potential as:
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Kinase inhibitors, particularly for EGFR mutants relevant to cancer treatment
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Scaffolds for developing compounds with improved pharmacokinetic properties
Synthetic Methodology Development
The synthesis of compounds like 4-(4-Methanesulfonylphenoxy)aniline has benefited from advances in synthetic methodology, including:
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Improved copper-catalyzed coupling reactions
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Microwave-assisted synthesis techniques
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Green chemistry approaches to diaryl ether formation
These developments continue to expand the accessibility and applications of such compounds in organic and medicinal chemistry research.
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